N-Benzyloxycarbonyl-O-benzoyl Aspartame

説明

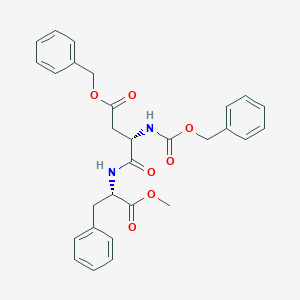

N-Benzyloxycarbonyl-O-benzoyl Aspartame is a protected derivative of aspartame, a widely used artificial sweetener. This compound is often utilized in research settings due to its stability and protective groups, which prevent unwanted reactions during synthesis .

準備方法

Synthetic Routes and Reaction Conditions

N-Benzyloxycarbonyl-O-benzoyl Aspartame can be synthesized through a multi-step process involving the protection of amino and carboxyl groups. The synthesis typically starts with L-aspartic acid, which undergoes esterification and subsequent protection of the amino group with a benzyloxycarbonyl (Cbz) group. The carboxyl group is then protected with a benzoyl group. The reaction conditions often involve mild bases and organic solvents like methanol or dichloromethane .

Industrial Production Methods

化学反応の分析

Enzymatic Coupling Reactions

N-Benzyloxycarbonyl-O-benzoyl Aspartame serves as a precursor in aspartame synthesis via thermolysin-catalyzed coupling :

-

Mechanism : Thermolysin mediates peptide bond formation between N-protected aspartic acid (e.g., Cbz-Asp) and phenylalanine methyl ester (PM) .

-

Reaction Conditions :

Example Reaction Pathway

-

Coupling :

\text{Cbz Asp OBn }+\text{PM}\xrightarrow{\text{Thermolysin}}\text{Cbz Asp OBn Phe OMe}+\text{H}_2\text{O}$$[2][5] -

Deprotection : Catalytic hydrogenation removes Cbz and benzyl groups to yield aspartame .

Yield Optimization

| Parameter | Optimal Value | Yield (%) | Source |

|---|---|---|---|

| Temperature | 46–50°C | 26.2 | |

| pH | 5.7–6.0 | 15–26 | |

| Enzyme Loading | 6–10 mg | 12.7–26.2 |

Hydrogenolysis

-

Cbz Group Removal : Catalytic hydrogenation (H₂/Pd-C) cleaves the benzyloxycarbonyl group .

-

Benzoyl Group Removal : Requires acidic hydrolysis (HCl, pH 6–7) .

By-Product Mitigation

-

Z-Asp-Asp Formation : Suppressed by maintaining low L-aspartic acid concentration and optimal pH during synthesis .

-

Solvent Systems : Use of 1,1,1-trichloroethane minimizes hydrolysis of benzyl chloroformate .

Recent Advancements

科学的研究の応用

Chemical Synthesis and Modification

N-Benzyloxycarbonyl-O-benzoyl Aspartame serves as a protected precursor in the synthesis of aspartame derivatives. The "N-benzyloxycarbonyl" and "O-benzoyl" groups act as protecting groups that shield the reactive amine and carboxylic acid functionalities of aspartame. This allows for selective modifications of other parts of the molecule without affecting its core structure. Once the desired modifications are complete, these protecting groups can be removed under specific conditions to yield the final aspartame derivative.

Key Benefits:

- Enables selective chemical modifications.

- Facilitates the synthesis of new aspartame analogues with potential therapeutic applications.

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reference standard for the identification and quantification of aspartame derivatives. Its unique structure allows researchers to trace metabolic pathways and interactions involving aspartame in various biological systems.

Applications:

- Reference standard in chromatography.

- Used in mass spectrometry for metabolite identification.

Biological Research

The compound is significant in metabolic studies where it helps trace the pathways of aspartame metabolism within biological systems. Research has indicated that aspartame and its derivatives can influence neurotransmitter levels, potentially affecting mood and cognition. Studies have also explored the effects of aspartame on developmental toxicity in animal models .

Research Findings:

- Metabolic studies show alterations in neurotransmitter levels due to aspartame consumption.

- Effects on embryonic development observed in model organisms.

Pharmacokinetics

This compound is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of aspartame. Such studies are crucial for assessing the safety and efficacy of aspartame and its derivatives in food products .

Key Insights:

- Provides data on how aspartame is processed in the body.

- Helps evaluate potential health risks associated with consumption.

Food Industry Applications

Given its role as a precursor to aspartame, this compound is relevant in the food industry for developing new artificial sweeteners and food additives. Its ability to undergo selective modifications makes it valuable for creating novel sweetening agents with improved sensory properties or reduced caloric content.

Industry Relevance:

- Development of low-calorie sweeteners.

- Potential use in formulating sugar substitutes with enhanced stability.

Case Study 1: Metabolic Pathway Analysis

A study examined the metabolic pathways of aspartame using this compound to trace its metabolites in rat models. The findings indicated significant alterations in liver metabolite levels, suggesting potential neurotoxic effects at high consumption rates .

作用機序

The protective groups in N-Benzyloxycarbonyl-O-benzoyl Aspartame prevent unwanted side reactions during synthesis. The benzyloxycarbonyl group stabilizes the amino group, while the benzoyl group protects the carboxyl group. These protective groups can be selectively removed under specific conditions, allowing for controlled synthesis and modification of peptides and other compounds .

類似化合物との比較

Similar Compounds

N-Benzyloxycarbonyl Aspartame: Similar in structure but lacks the benzoyl protection on the carboxyl group.

O-Benzoyl Aspartame: Lacks the benzyloxycarbonyl protection on the amino group.

Uniqueness

N-Benzyloxycarbonyl-O-benzoyl Aspartame is unique due to its dual protective groups, which provide enhanced stability and selectivity during synthetic processes. This makes it particularly valuable in complex peptide synthesis and pharmaceutical research .

生物活性

N-Benzyloxycarbonyl-O-benzoyl Aspartame (ZAPM) is a derivative of aspartame, an artificial sweetener widely used in food products. This compound has garnered attention due to its potential biological activities and implications for health. This article reviews the synthesis, metabolism, and biological effects of ZAPM, supported by relevant case studies and research findings.

ZAPM is synthesized through enzyme-mediated processes, particularly using thermolysin, which catalyzes the coupling of protected amino acids. The reaction involves the preferential binding of substrates to the enzyme's active site, leading to the formation of the desired product. Key properties of ZAPM include:

| Property | Value |

|---|---|

| Molecular Formula | C₃₀H₂₅N₂O₇ |

| Molecular Weight | 523.589 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 727.7 ± 60.0 °C at 760 mmHg |

| Flash Point | 393.9 ± 32.9 °C |

The synthesis mechanism has been elucidated through structural studies that highlight enzyme-substrate interactions and kinetics .

3.1 Neurotoxicity and Behavioral Impact

Research indicates that aspartame consumption may be linked to neurological disorders, including headaches and mood changes. A study involving medaka fish embryos demonstrated that aspartame exposure increased heart rates and altered developmental patterns . Although direct studies on ZAPM are scarce, its structural similarity to aspartame suggests potential neurotoxic effects.

3.2 Genotoxicity Studies

Genotoxicity assessments have shown mixed results for aspartame; some studies report no significant mutagenic effects, while others indicate potential risks under certain conditions . The International Agency for Research on Cancer (IARC) has classified aspartame as possibly carcinogenic based on limited evidence from animal studies . Further research is necessary to determine if ZAPM exhibits similar properties.

3.3 Metabolic Implications

Prolonged consumption of aspartame has been associated with metabolic disorders such as type 2 diabetes and cardiovascular diseases . The metabolites released upon hydrolysis may contribute to these health risks by affecting neurotransmitter levels and metabolic pathways.

4. Case Studies

Several case studies have explored the implications of aspartame consumption:

- Case Study 1 : A review highlighted that high doses of aspartame could lead to increased risks of liver damage due to methanol metabolism .

- Case Study 2 : A cohort study suggested a correlation between artificial sweetener intake and early menarche in girls aged 9-10 years, indicating potential hormonal disruptions .

特性

IUPAC Name |

benzyl (3S)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxo-3-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O7/c1-36-28(34)25(17-21-11-5-2-6-12-21)30-27(33)24(18-26(32)37-19-22-13-7-3-8-14-22)31-29(35)38-20-23-15-9-4-10-16-23/h2-16,24-25H,17-20H2,1H3,(H,30,33)(H,31,35)/t24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJGBERAZUMDJM-DQEYMECFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00447895 | |

| Record name | N-Benzyloxycarbonyl-O-benzoyl Aspartame | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5262-07-7 | |

| Record name | N-Benzyloxycarbonyl-O-benzoyl Aspartame | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。